Cas no 364623-91-6 (N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide)
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- STL051303
- N-[(2E)-5-(2-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3,4-dimethoxybenzamide
- Oprea1_227895
- F0326-0312
- N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
- AKOS005704265
- AB00667333-02
- STK071805
- N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
- 364623-91-6
- AB00667333-01
- AKOS005389810
- Benzamide, N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-
-
- Inchi: 1S/C17H14ClN3O3S/c1-23-13-8-7-10(9-14(13)24-2)15(22)19-17-21-20-16(25-17)11-5-3-4-6-12(11)18/h3-9H,1-2H3,(H,19,21,22)
- InChI Key: LKYKHUTVMXAWDS-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1=NN=C(NC(C2=CC=C(C(=C2)OC)OC)=O)S1
Computed Properties
- Exact Mass: 375.0444402g/mol
- Monoisotopic Mass: 375.0444402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 459
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 102Ų
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0326-0312-2μmol |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
364623-91-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0326-0312-5μmol |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
364623-91-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0326-0312-10μmol |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
364623-91-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0326-0312-20μmol |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
364623-91-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0326-0312-1mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
364623-91-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0326-0312-2mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
364623-91-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0326-0312-3mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
364623-91-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0326-0312-4mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
364623-91-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0326-0312-5mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
364623-91-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0326-0312-10mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
364623-91-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide: A Comprehensive Overview
The compound CAS No 364623-91-6, also known as N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide, is a sophisticated organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzamides and features a thiadiazole ring system, which is known for its versatility in chemical reactions and biological activities. Recent studies have highlighted its role in drug discovery and material science, making it a subject of interest for researchers worldwide.
The structure of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide comprises a benzamide moiety attached to a 1,3,4-thiadiazole ring. The thiadiazole ring is substituted with a 2-chlorophenyl group at position 5 and connected to the benzamide group at position 2. The benzamide portion itself is substituted with methoxy groups at positions 3 and 4 of the benzene ring. This unique combination of functional groups contributes to the compound's reactivity and selectivity in various chemical environments.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving coupling agents and protecting groups. The synthesis typically begins with the preparation of the thiadiazole ring system, followed by the introduction of the chlorophenyl substituent. The final step involves coupling the thiadiazole derivative with the dimethoxybenzoyl chloride to form the amide bond. This process has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
The compound has demonstrated remarkable biological activity in recent studies. Researchers have explored its potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies have shown that CAS No 364623-91-6 exhibits potent inhibitory effects on histone deacetylases (HDACs), which are implicated in various diseases such as cancer and neurodegenerative disorders. Additionally, its ability to modulate cellular signaling pathways makes it a promising candidate for drug development.
In the field of material science, this compound has shown potential as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The presence of nitrogen atoms in both the thiadiazole and benzamide moieties provides multiple coordination sites for metal ions. Recent research has focused on its ability to form stable MOFs with exceptional surface areas and porosity, which could be utilized in gas storage and catalysis applications.
The environmental impact of this compound has also been a topic of interest. Studies have evaluated its biodegradability under various conditions, revealing that it undergoes rapid degradation under aerobic conditions due to the presence of labile functional groups. This makes it less persistent in aquatic environments compared to other synthetic compounds. However, further research is needed to fully understand its environmental fate and potential risks.
In conclusion, N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide (CAS No 364623-91-6) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to participate in a wide range of reactions and interactions, making it a valuable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in modern chemistry.
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